Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester, an acetamido group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylate Ester: The carboxylate ester group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Attachment of the Acetamido Group: The acetamido group can be introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added via sulfonylation reactions using phenylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The phenylsulfonyl group can enhance the compound’s ability to form strong interactions with its target, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(phenylsulfonyl)acetamido)furan-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 2-(2-(phenylsulfonyl)acetamido)pyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. The thiophene ring’s sulfur atom can participate in additional interactions, making this compound particularly interesting for applications requiring specific electronic characteristics.
Properties
IUPAC Name |
methyl 2-[[2-(benzenesulfonyl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-14(17)11-7-8-21-13(11)15-12(16)9-22(18,19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXAEWJFURWDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51087200 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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